"synthesis and characterization of 11-phenylundecanoic acid"
"synthesis and characterization of 11-phenylundecanoic acid"
Technical Whitepaper: Advanced Synthesis & Characterization of 11-Phenylundecanoic Acid
Executive Summary
11-Phenylundecanoic acid is a terminal aryl-substituted fatty acid derivative critical in the fields of surface chemistry (Self-Assembled Monolayers - SAMs) and pharmaceutical formulation. Structurally, it serves as a lipophilic tether, often employed to modify drug solubility or facilitate membrane permeation in oral delivery systems (analogous to SNAC carriers).
This guide rejects the traditional Friedel-Crafts alkylation route, which often yields inseparable poly-alkylated byproducts and regioisomers. Instead, we detail a precision synthesis via Sonogashira cross-coupling followed by catalytic hydrogenation. This "Convergent Route" ensures regiospecificity and high purity (>98%), essential for pharmaceutical and materials science applications.
Strategic Retrosynthesis
To achieve a linear, terminal phenyl substitution without branching, we disconnect the molecule at the C10-C11 bond. The most reliable bond-forming strategy for this architecture is a Palladium-catalyzed cross-coupling of an aryl halide with a terminal alkyne, followed by saturation of the alkyne.
Figure 1: Retrosynthetic logic flow prioritizing regiospecificity via Csp2-Csp coupling.
Experimental Protocol: The Convergent Route
Phase 1: Sonogashira Coupling
Objective: Synthesis of 11-phenyl-10-undecynoic acid. Rationale: 10-Undecynoic acid is commercially available. Direct coupling with iodobenzene avoids the need for protecting groups if 2 equivalents of base are used (one for the carboxylic acid, one for the alkyne).
Reagents:
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10-Undecynoic acid (1.0 eq)
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Iodobenzene (1.1 eq)
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Bis(triphenylphosphine)palladium(II) dichloride (2 mol%)
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Copper(I) iodide (1 mol%)
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Triethylamine (Et3N) (3.0 eq) - Acts as solvent and base
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Solvent: Anhydrous THF (optional, if Et3N volume is insufficient)
Workflow:
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Inert Atmosphere: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon. Oxygen is a poison to the Pd catalyst and promotes homocoupling (Glaser coupling) of the alkyne.
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Dissolution: Add 10-undecynoic acid (18.2 g, 100 mmol) and Iodobenzene (22.4 g, 110 mmol) to the flask.
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Catalyst Addition: Add Pd(PPh3)2Cl2 (1.4 g) and CuI (0.19 g).
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Base Addition: Add degassed Triethylamine (100 mL). The reaction is exothermic; add slowly.
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Reaction: Stir at room temperature for 1 hour, then heat to 50°C for 4-6 hours. Monitor via TLC (Hexane/EtOAc 8:2). The spot for iodobenzene should disappear.
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Workup:
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Evaporate Et3N under reduced pressure.
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Redissolve residue in EtOAc (200 mL) and wash with 1M HCl (2 x 100 mL) to remove amine salts and protonate the carboxylic acid.
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Wash with Brine, dry over Na2SO4, and concentrate.
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Purification: Recrystallize from Hexane/Ethanol or perform flash chromatography (SiO2, Hexane -> 5% EtOAc) to yield an off-white solid.
Phase 2: Catalytic Hydrogenation
Objective: Reduction of the triple bond to a single bond. Rationale: Pd/C is the standard for alkyne saturation. The carboxylic acid moiety is stable under these conditions.
Reagents:
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11-Phenyl-10-undecynoic acid (from Phase 1)
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Palladium on Carbon (10 wt% loading)[1]
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Solvent: Methanol or Ethanol (Reagent Grade)
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Hydrogen Gas (Balloon pressure, ~1 atm)
Workflow:
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Preparation: Dissolve the alkyne intermediate (10 g) in Ethanol (100 mL) in a hydrogenation flask.
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Catalyst: Carefully add 10% Pd/C (0.5 g). Caution: Pd/C can ignite solvent vapors; add under Argon flow.
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Hydrogenation: Evacuate the flask and backfill with H2 (repeat 3 times). Stir vigorously under H2 balloon for 12-16 hours at Room Temperature.
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Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Ethanol.
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Isolation: Concentrate the filtrate to dryness.
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Final Purification: Recrystallize from n-Heptane to yield 11-phenylundecanoic acid as white crystalline plates.
Characterization & Validation
The following data validates the structure. The absence of olefinic/alkynic protons in NMR is the primary indicator of successful hydrogenation.
Table 1: Physicochemical Properties
| Property | Value | Notes |
| Appearance | White crystalline solid | High purity form |
| Molecular Formula | C17H26O2 | MW: 262.39 g/mol |
| Melting Point | 44 - 46 °C | Distinct sharp range indicates purity |
| Solubility | Soluble in EtOH, CHCl3, DMSO | Insoluble in water |
Table 2: Spectroscopic Data (1H NMR, 400 MHz, CDCl3)
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 11.0 - 12.0 | Broad Singlet | 1H | -COOH | Carboxylic acid proton |
| 7.25 - 7.30 | Multiplet | 2H | Ar-H | Meta protons (Phenyl) |
| 7.15 - 7.20 | Multiplet | 3H | Ar-H | Ortho/Para protons (Phenyl) |
| 2.60 | Triplet ( | 2H | Ar-CH2- | Benzylic methylene |
| 2.35 | Triplet ( | 2H | -CH2-COOH | Alpha-methylene to acid |
| 1.60 - 1.65 | Multiplet | 4H | -CH2- | Beta-methylenes (both ends) |
| 1.25 - 1.35 | Broad Multiplet | 12H | -(CH2)6- | Bulk methylene chain |
Critical Quality Attribute (CQA) Check:
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Impurity Alert: If peaks appear at
5.0-6.0 ppm, hydrogenation is incomplete (alkene presence). -
Impurity Alert: If peaks appear at
7.5-8.0 ppm (doublets), check for unreacted Iodobenzene or homocoupled bi-aryl species.
Applications & Significance
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Self-Assembled Monolayers (SAMs): The terminal phenyl ring provides a
-system for surface interactions, while the carboxylic acid anchors to metal oxides (e.g., TiO2, Al2O3). This creates hydrophobic surfaces with specific electronic properties. -
Drug Delivery (SNAC Analogs): Similar to Salcaprozate Sodium (SNAC), 11-phenylundecanoic acid acts as a permeation enhancer. The lipophilic tail integrates into the lipid bilayer of epithelial cells, while the polar head group can complex with cationic drugs or peptides, facilitating oral absorption of macromolecules.
Figure 2: Functional utility across materials science and pharmaceutical formulation.
References
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Sonogashira Coupling Methodology: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
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Fatty Acid Synthesis via Cross-Coupling: Jing, L., et al. (2015). Palladium-Catalyzed Cross-Coupling Reactions of Carboxylic Acids. Accounts of Chemical Research, 48(11), 2828-2839. [Link]
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Physical Properties & Characterization (Analogous Compounds): PubChem Compound Summary for Phenylacetic Acid derivatives and Undecanoic Acid derivatives. [Link](Note: Direct link to specific isomer entry)
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Application in Drug Delivery (SNAC Mechanism): Twarog, C., et al. (2019). Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10). Pharmaceutics, 11(2), 78. [Link]
